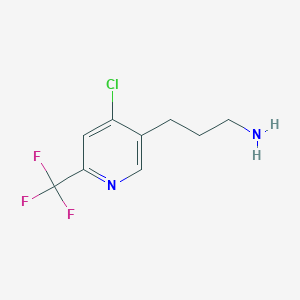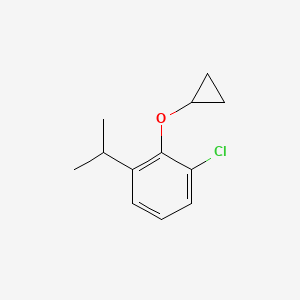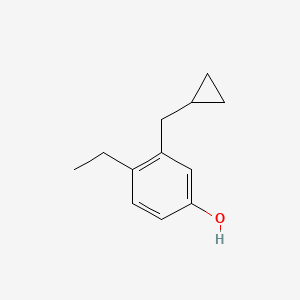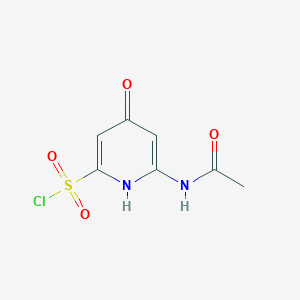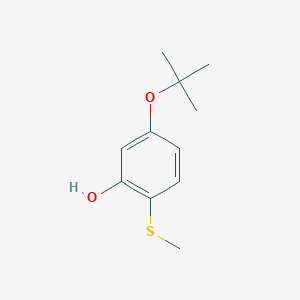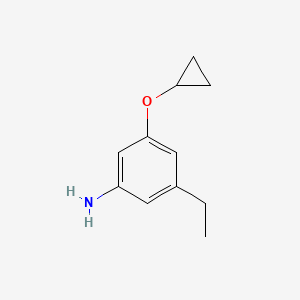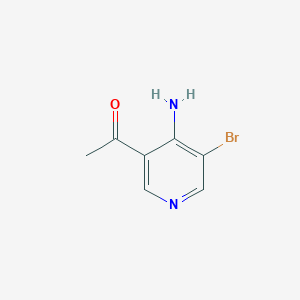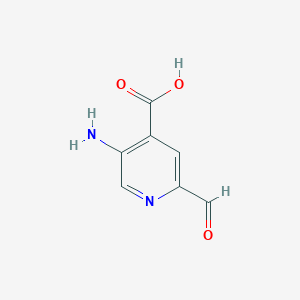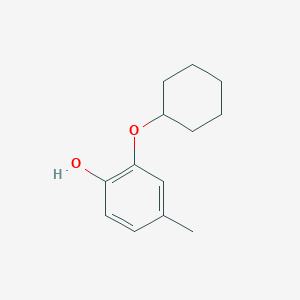
2-(Cyclohexyloxy)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexyloxy group attached to the phenolic ring at the 2-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclohexanol reacts with the phenolic hydroxyl group of 4-methylphenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated and nitrated phenols.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing phenolic-based pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-4-methylphenol involves its interaction with biological targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexyloxy)-4-chlorophenol
- 2-(Cyclohexyloxy)-4-nitrophenol
- 2-(Cyclohexyloxy)-4-ethylphenol
Comparison
Compared to its analogs, 2-(Cyclohexyloxy)-4-methylphenol is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-cyclohexyloxy-4-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clé InChI |
YYAGAIIJJBTSDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


